
2-(Cyanomethyl)-4,5-difluorobenzimidazole
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Overview
Description
2-(Cyanomethyl)-4,5-difluorobenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with cyanomethyl and difluoro groups Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-4,5-difluorobenzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Introduction of Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl halide.
Introduction of Difluoro Groups: The difluoro groups can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-4,5-difluorobenzimidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Electrophilic Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at positions that are not substituted by the difluoro groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzimidazole core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as cyanomethyl halides and bases like sodium hydride or potassium carbonate.
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and electrophilic fluorinating agents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various cyanomethyl derivatives, while electrophilic substitution can introduce additional functional groups onto the benzimidazole core.
Scientific Research Applications
2-(Cyanomethyl)-4,5-difluorobenzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-4,5-difluorobenzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The cyanomethyl and difluoro groups can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyanomethyl)-benzimidazole: Lacks the difluoro groups, which can affect its chemical and biological properties.
4,5-Difluorobenzimidazole: Lacks the cyanomethyl group, which can affect its reactivity and biological activity.
2-(Cyanomethyl)-4-fluorobenzimidazole: Contains only one fluorine atom, which can alter its properties compared to the difluoro derivative.
Uniqueness
2-(Cyanomethyl)-4,5-difluorobenzimidazole is unique due to the presence of both cyanomethyl and difluoro groups, which can significantly enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4,5-difluoro-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3/c10-5-1-2-6-9(8(5)11)14-7(13-6)3-4-12/h1-2H,3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEBFFVNBQVNRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CC#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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